molecular formula C20H22ClN3 B10879438 3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B10879438
M. Wt: 339.9 g/mol
InChI Key: BFRBUBBAYOZRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Substitution on the Piperazine Ring: The piperazine ring is substituted with a 3-chlorobenzyl group through nucleophilic substitution reactions. This can be achieved by reacting piperazine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Coupling of Indole and Piperazine Derivatives: The final step involves coupling the indole derivative with the substituted piperazine. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of the compound can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction can yield indoline derivatives.

Scientific Research Applications

3-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure and exhibit similar biological activities.

    Piperazine Derivatives: Compounds like 1-benzylpiperazine and 4-methylpiperazine share the piperazine ring and are used in various medicinal applications.

Uniqueness

3-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is unique due to the combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C20H22ClN3

Molecular Weight

339.9 g/mol

IUPAC Name

3-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C20H22ClN3/c21-18-5-3-4-16(12-18)14-23-8-10-24(11-9-23)15-17-13-22-20-7-2-1-6-19(17)20/h1-7,12-13,22H,8-11,14-15H2

InChI Key

BFRBUBBAYOZRQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.